molecular formula C15H15N3O4S2 B3589223 4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B3589223
M. Wt: 365.4 g/mol
InChI Key: OKANTFJGWJXVLI-UHFFFAOYSA-N
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Description

4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a sulfonamide group, and a carbonothioyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Amino Group: The benzodioxole derivative is then reacted with a suitable amine, such as methylamine, to introduce the amino group.

    Formation of the Carbonothioyl Linkage: The amino group is then reacted with carbon disulfide and a suitable base to form the carbonothioyl linkage.

    Sulfonamide Formation: Finally, the compound is reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonothioyl linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit antibacterial, antifungal, or anticancer activities, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The benzodioxole moiety may also contribute to its activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzamide
  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzenesulfonyl chloride

Uniqueness

Compared to these similar compounds, 4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is unique due to the presence of the carbonothioyl linkage. This linkage can significantly alter the compound’s reactivity and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c16-24(19,20)12-4-2-11(3-5-12)18-15(23)17-8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H2,16,19,20)(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANTFJGWJXVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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